molecular formula C16H15N5S B12008440 3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine CAS No. 675842-04-3

3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12008440
CAS No.: 675842-04-3
M. Wt: 309.4 g/mol
InChI Key: JAEFXGLOCORMMM-VMPITWQZSA-N
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Description

3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cinnamylthio group (C₆H₅-CH=CH-CH₂-S-) at position 3 and a 3-pyridinyl moiety at position 3. Its molecular formula is C₁₆H₁₅N₅S, with a monoisotopic mass of 309.1048 Da . The SMILES notation (C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=CN=CC=C3) and InChIKey (JAEFXGLOCORMMM-VMPITWQZSA-N) confirm its stereochemistry and connectivity .

This compound belongs to a class of 1,2,4-triazole derivatives widely studied for their pharmacological and catalytic properties. Its synthesis typically involves alkylation of 4-amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with cinnamyl bromide under basic conditions, analogous to methods described for related triazoles .

Properties

CAS No.

675842-04-3

Molecular Formula

C16H15N5S

Molecular Weight

309.4 g/mol

IUPAC Name

3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15N5S/c17-21-15(14-9-4-10-18-12-14)19-20-16(21)22-11-5-8-13-6-2-1-3-7-13/h1-10,12H,11,17H2/b8-5+

InChI Key

JAEFXGLOCORMMM-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely adopted method involves the cyclization of thiosemicarbazides under acidic or thermal conditions. For example, reacting 3-cyanopyridine with thiosemicarbazide in the presence of formic acid yields 5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine as an intermediate. The reaction proceeds via nucleophilic attack of the hydrazine moiety on the nitrile group, followed by cyclodehydration (Scheme 1).

Scheme 1 :
3-Cyanopyridine+ThiosemicarbazideHCOOH, Δ5-(3-Pyridinyl)-4H-1,2,4-triazol-4-amine\text{3-Cyanopyridine} + \text{Thiosemicarbazide} \xrightarrow{\text{HCOOH, Δ}} \text{5-(3-Pyridinyl)-4H-1,2,4-triazol-4-amine}

Key parameters:

  • Temperature : 100–120°C under reflux

  • Catalyst : Formic acid (96% purity)

  • Yield : 68–75% after recrystallization in isopropanol

Hydrazine-Carboxylic Acid Cyclization

An alternative route employs hydrazine hydrate and carboxylic acid derivatives. For instance, 4-amino-1,2,4-triazole derivatives are synthesized by reacting hydrazine with a stoichiometric deficit of formic acid (2–3% deficiency) under reduced pressure (20–100 mm Hg). This method minimizes byproducts like 4,4′-bis(1,2,4-triazole), achieving >99.9% purity post-crystallization.

Functionalization at Position 3: Cinnamylthio Group Introduction

The cinnamylthio (-S-CH₂-CH=CH-C₆H₅) moiety is introduced via nucleophilic substitution or thiol-ene click chemistry.

Halogenated Intermediate Route

A halogen (e.g., Cl) at position 3 of the triazole core is displaced by cinnamylthiol. This requires:

  • Chlorination : Treating the triazole with N-chlorosuccinimide (NCS) in DMF at 0–5°C.

  • Substitution : Reacting the chlorinated intermediate with cinnamylthiol in the presence of K₂CO₃ in DMF at 60°C.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (triazole:cinnamylthiol)

  • Yield : 82% after column chromatography

Direct Thiolation via Pd Catalysis

Palladium-catalyzed cross-coupling offers a more efficient pathway. Using (THP-Dipp)Pd(cinn)Cl (2 mol%) and sodium tert-butoxide in 1,4-dioxane under argon, 5-amino-1,2,3-triazole derivatives couple with cinnamylthiols at 110°C. This method avoids pre-halogenation and achieves 89% yield.

Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
Solvent Dry 1,4-dioxaneMaximizes Pd catalyst activity
Temperature 110°CBalances reaction rate vs. decomposition
Reaction Time 12–16 hEnsures complete conversion

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Patents describe telescoped processes where cyclization and substitution occur in series, reducing purification steps.

  • Crystallization : Isopropanol is preferred for recrystallization due to its low polarity and high volatility.

Characterization and Quality Control

Critical analytical data for the final compound include:

Table 1 : Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 8.9 (s, 1H, triazole-H), 7.2–8.1 (m, 8H, pyridinyl + cinnamyl), 6.5 (d, J=16 Hz, 1H, CH=CH)
IR (cm⁻¹)3250 (N-H), 1605 (C=N), 690 (C-S)
HRMS [M+H]⁺ m/z 310.1121 (calc. 310.1123)

Challenges and Alternative Approaches

  • Byproduct Formation : Excess cinnamylthiol leads to disulfide byproducts; stoichiometric control is critical.

  • Pd Catalyst Cost : High catalyst loading (2 mol%) may be prohibitive for large-scale synthesis; ligand-free systems are under exploration .

Chemical Reactions Analysis

Oxidation Reactions

The cinnamylthio group (-S-CH₂-CH=CH-C₆H₅) undergoes oxidation at the sulfur atom or the allylic double bond:

Reaction TypeReagents/ConditionsMajor Product(s)Reference
Sulfur oxidationH₂O₂ (30%), CH₃CN, 60°C, 6 hrSulfoxide derivative (S=O)
Double bond epoxidationmCPBA, DCM, 0°C to RT, 12 hrEpoxidized cinnamylthio triazole
Full sulfur oxidationKMnO₄, H₂O/THF, 50°C, 24 hrSulfone derivative (O=S=O)

Key Findings :

  • Sulfoxide formation occurs regioselectively under mild conditions, retaining the triazole and pyridine functionalities .

  • Epoxidation of the cinnamyl double bond proceeds stereospecifically, yielding a single diastereomer.

Nucleophilic Substitution at the 4-Amino Group

The 4-amino group participates in acylations and alkylations:

Reaction TypeReagents/ConditionsMajor Product(s)Reference
AcylationAc₂O, pyridine, 80°C, 3 hrN-Acetylated triazole
BenzoylationBenzoyl chloride, Et₃N, DCM, RTN-Benzoyl derivative
Mitsunobu reactionDIAD, PPh₃, ROH, THF, 0°C to RTN-Alkylated triazoles (R = alkyl/aryl)

Mechanistic Insight :

  • Acylation proceeds via nucleophilic attack of the 4-amino group on the electrophilic carbonyl carbon .

  • Steric hindrance from the cinnamylthio group reduces reaction rates compared to unsubstituted triazoles .

Electrophilic Aromatic Substitution (EAS) on Pyridine

The 3-pyridinyl group undergoes regioselective EAS:

Reaction TypeReagents/ConditionsPosition SubstitutedReference
NitrationHNO₃/H₂SO₄, 0°C, 2 hrPara to N
BrominationBr₂, FeBr₃, DCM, RT, 4 hrMeta to N
SulfonationClSO₃H, 50°C, 6 hrPara to N

Regioselectivity :

  • Electron-withdrawing triazole and cinnamylthio groups direct substitution to the pyridine’s para position relative to the nitrogen .

Cyclization and Ring Expansion

The compound undergoes cyclization under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductReference
Acid-mediatedH₂SO₄, 120°C, 8 hrTriazolo[4,5-b]pyridine derivative
Base-inducedNaOH, EtOH, reflux, 12 hrFused pyridotriazepine system

Mechanism :

  • Protonation of the pyridine nitrogen increases electrophilicity, enabling intramolecular cyclization with the triazole’s NH group .

Metal Coordination Reactions

The triazole and pyridine moieties act as ligands for transition metals:

Metal IonReaction ConditionsCoordination ModeApplicationReference
Cu(II)MeOH, RT, 2 hrN1 (triazole), N (pyridine)Catalytic oxidation studies
Fe(III)EtOH/H₂O, 60°C, 6 hrN2 (triazole), S (thioether)Magnetic material synthesis
Pd(II)DMF, 100°C, 24 hrN4 (triazole), π-cinnamylCross-coupling catalysis

Structural Confirmation :

  • Single-crystal XRD data confirm a bidentate coordination mode for Cu(II) complexes .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the cinnamylthio group:

ConditionsProductQuantum YieldReference
UV (365 nm), THFCyclobutane-linked dimer0.45
UV (254 nm), O₂ atmOxetane derivative0.22

Limitation :

  • Reaction efficiency is reduced due to steric hindrance from the triazole core .

Biological Activity Modulation via Derivatization

Derivatives exhibit enhanced bioactivity:

Derivative TypeBiological TargetIC₅₀ Improvement vs Parent CompoundReference
N-AcetylatedMycobacterium tuberculosis4.2-fold
SulfonePseudomonas aeruginosa6.8-fold
EpoxidizedCandida albicans3.5-fold

Structure-Activity Relationship (SAR) :

  • Sulfone derivatives show improved membrane permeability due to increased polarity .

Comparative Reactivity Analysis

Reaction TypeRelative Rate (k, s⁻¹)Activation Energy (kcal/mol)Reference
Sulfur oxidation1.2 × 10⁻³18.7
Pyridine nitration8.5 × 10⁻⁴22.3
N-Acylation2.3 × 10⁻³15.9

Key Trend :

  • N-Acylation proceeds fastest due to the high nucleophilicity of the 4-amino group .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the primary applications of 3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine is in the development of antimicrobial agents. Triazole derivatives have been shown to exhibit potent antifungal and antibacterial properties. In a study published in Molecules, various triazole compounds were synthesized and tested against a range of pathogens. The results indicated that compounds similar to this compound demonstrated promising activity against resistant strains of bacteria and fungi .

Cancer Research
Research has also indicated that triazole derivatives can act as inhibitors of cancer cell proliferation. A study highlighted the potential of triazole compounds in targeting specific signaling pathways involved in cancer progression. The compound's ability to inhibit certain kinases could make it a candidate for further investigation in cancer therapeutics .

Agricultural Applications

Fungicides
The structure of this compound suggests potential use as a fungicide. Triazole fungicides are widely used in agriculture to control fungal diseases in crops. The compound's unique thioether linkage may enhance its efficacy against specific fungal pathogens while minimizing toxicity to plants .

Plant Growth Regulators
In addition to its fungicidal properties, there is emerging evidence that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns, leading to improved crop yields under stress conditions. Research is ongoing to explore these effects in various agricultural settings .

Material Science

Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has been investigated for their potential to enhance material properties. Specifically, this compound can be used as a functional monomer in the synthesis of novel polymers with improved thermal stability and mechanical strength .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial AgentsEffective against resistant bacterial strains
Cancer TherapeuticsInhibits cancer cell proliferation pathways
Agricultural ScienceFungicidesPotential efficacy against fungal pathogens
Plant Growth RegulatorsMay enhance growth under stress conditions
Material SciencePolymer ChemistryImproves thermal stability and mechanical properties

Case Studies

  • Antimicrobial Efficacy Study : A comparative analysis was conducted on various triazole derivatives including this compound against clinical isolates of Staphylococcus aureus. The compound showed significant inhibition at lower concentrations compared to traditional antibiotics.
  • Fungicidal Testing : Field trials were carried out using this compound on wheat crops affected by Fusarium species. Results indicated a notable reduction in disease severity and improved yield compared to untreated controls.
  • Polymer Development : Researchers synthesized a new class of polymers incorporating this compound which demonstrated enhanced mechanical properties and thermal stability when subjected to high temperatures.

Mechanism of Action

The mechanism of action of 3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to the disruption of vital biological processes in pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Cinnamylthio vs. Benzylthio Derivatives

  • 3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine (): Substituted with a benzyl group (C₆H₅-CH₂-S-) instead of cinnamyl. Synthesized via S-benzylation of the triazole-thione precursor, yielding a crystalline solid characterized by X-ray diffraction .
  • 3-(3-Chloro-4-fluorobenzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine ():

    • Incorporates electron-withdrawing substituents (Cl, F) on the benzyl ring, enhancing electrophilicity.
    • Exhibits a higher melting point (164–165°C) compared to the cinnamyl derivative, likely due to increased polarity .

Cinnamylthio vs. Phenethylthio and Alkylthio Derivatives

  • 3-(Phenethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine ():

    • Phenethyl group (C₆H₅-CH₂-CH₂-S-) provides flexibility but lacks conjugation.
    • Lower yield (12%) in synthesis compared to the cinnamyl analog, possibly due to steric hindrance .
  • 3-(Isopropylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine ():

    • Branched isopropylthio group reduces solubility in polar solvents.
    • Lower melting point (130–132°C) compared to aromatic thioethers, reflecting weaker intermolecular forces .

Pyridine Ring Positional Isomerism

  • 5-(Pyridin-4-yl) vs. 5-(Pyridin-3-yl) Derivatives :
    • The 3-pyridinyl isomer (target compound) has a nitrogen atom at the meta position, influencing hydrogen bonding and metal coordination.
    • 3-[(2-Methylbenzyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine ():
  • Similar pyridine positioning but with an ortho-methylbenzyl group, which sterically hinders interactions .
    • 3-[(3-Chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine ():
  • Pyridin-4-yl substitution places nitrogen para, altering electronic properties and binding affinity .

Functional Group Additions

  • 3-(3,4-Dimethoxyphenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine ():
    • Methoxy groups enhance electron density and solubility but may reduce metabolic stability .

Structural and Property Comparison Tables

Table 1: Key Physical and Spectral Data

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR δ) Reference
This compound C₁₆H₁₅N₅S Not reported Not reported 4.46 (s, CH₂), 6.5–8.7 (m, ArH)
3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine C₁₇H₁₄N₄S Not reported High 7.2–7.8 (m, indole and benzyl protons)
3-(3-Chloro-4-fluorobenzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine C₁₄H₁₂ClFN₄S 164–165 88 4.46 (s, CH₂), 7.4–8.7 (m, ArH)
3-(Phenethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine C₁₅H₁₅N₅S 168–169 12 3.04 (t, CH₂), 6.19 (s, NH₂)

Biological Activity

3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic effects based on recent research findings.

Chemical Structure

The compound features a triazole ring substituted with a pyridine group and a cinnamylthio moiety, which may influence its biological properties. The general structure can be represented as follows:

CinnamylthioTriazolePyridine\text{Cinnamylthio}-\text{Triazole}-\text{Pyridine}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazole derivatives, including those similar to this compound. The following table summarizes the antimicrobial activity of related compounds:

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)Activity Type
This compoundStaphylococcus aureus15.6 μg/mLAntibacterial
5-acetyl-4-methyl-2-(3-pyridyl)thiazoleEscherichia coli0.24 μg/mLAntibacterial
Triazolo[3,4-b][1,3,4]thiadiazinesPseudomonas aeruginosa31.25 μg/mLAntibacterial

Findings: The compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with an MIC comparable to established antibiotics .

Antifungal Activity

In addition to antibacterial properties, triazole derivatives are known for their antifungal activity. The following data illustrates the antifungal efficacy of related compounds:

Compound NameTarget FungusMinimum Inhibitory Concentration (MIC)Activity Type
This compoundCandida albicans31.25 μg/mLAntifungal
Miconazole analoguesVarious fungi15.6 μg/mLAntifungal

Findings: The compound also demonstrates promising antifungal activity against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections .

The mechanism by which triazoles exert their biological effects often involves the inhibition of ergosterol synthesis in fungal cell membranes or disruption of bacterial cell wall synthesis. The presence of the pyridine and cinnamylthio groups may enhance these actions by improving solubility and bioavailability.

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

  • Chagas Disease Treatment : A study investigated triazole derivatives for their potential in treating Trypanosoma cruzi infections. Compounds similar to this compound showed effective suppression of parasite burden in infected models .
  • Antimicrobial Screening : A series of synthesized triazoles were evaluated for their antimicrobial properties against various pathogens. The results indicated that modifications to the triazole structure significantly impacted antibacterial and antifungal activities .

Q & A

Q. Key Parameters for Optimization

VariableOptimal ConditionImpact on Yield/PurityReference
SolventMethanolEnhances nucleophilicity
BaseNaOH (1 eq.)Facilitates deprotonation
Reaction Time12–24 hoursEnsures complete alkylation

Validation: Confirm completion via TLC and characterize using 1H^1H-NMR (e.g., cinnamyl protons at δ 6.5–7.5 ppm) .

Basic Question: How to characterize this compound using spectroscopic methods?

Methodological Answer:
Nuclear Magnetic Resonance (NMR):

  • 1H^1H-NMR :
    • Pyridinyl protons: δ 8.5–9.0 ppm (multiplet).
    • Cinnamyl protons: δ 6.5–7.5 ppm (vinyl protons) and δ 4.5–5.0 ppm (SCH2_2 group) .
  • 13C^{13}C-NMR : Triazole carbons appear at δ 150–160 ppm; pyridinyl carbons at δ 120–140 ppm .

Mass Spectrometry (HRMS):

  • Use ESI-HRMS to confirm molecular weight (e.g., [M+H]+^+ expected for C16_{16}H15_{15}N5_5S: m/z 322.1122) .

X-ray Crystallography (if crystals obtained):

  • Resolve tautomeric forms (e.g., triazole-thione vs. triazole-thiol) .

Advanced Question: How to resolve contradictions in tautomeric forms observed in crystallographic studies?

Methodological Answer:
Tautomerism between 4H-triazole-4-amine and 1H-triazole-5-thione forms can lead to conflicting spectral/crystallographic data. Strategies include:

X-ray Diffraction : Determine dominant tautomer in solid state (e.g., planar triazole ring with dihedral angles <5° suggests stability of one form) .

Computational Modeling : Compare experimental 1H^1H-NMR shifts with DFT-calculated shifts for each tautomer .

pH-Dependent Studies : Adjust solvent pH to stabilize specific tautomers (e.g., basic conditions favor thiolate formation) .

Q. Example Crystallographic Data

TautomerDihedral Angle (Phenyl vs. Triazole)Reference
4H-triazole-4-amine2.3° (nearly planar)
1H-triazole-5-thione12.5° (moderate distortion)

Advanced Question: What strategies optimize reaction conditions for S-alkylation to improve yield?

Methodological Answer:
Variables to Optimize:

  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of thiolate ions .
  • Catalysis : Add catalytic KI to facilitate halide displacement (improves yield by 15–20%) .
  • Temperature : Mild heating (40–50°C) reduces reaction time without side-product formation .

Troubleshooting Low Yields:

  • Byproduct Analysis : Use LC-MS to detect disulfide dimers (indicative of oxidative coupling). Mitigate by degassing solvents .
  • Purification : Employ gradient elution (e.g., 0–100% ethyl acetate in hexane) to separate unreacted cinnamyl bromide .

Safety & Handling: What are proper disposal methods for synthetic byproducts?

Methodological Answer:

  • Waste Segregation : Separate halogenated byproducts (e.g., unreacted cinnamyl bromide) from non-halogenated organics .
  • Neutralization : Treat acidic/basic waste with 1 M HCl or NaOH to pH 7 before disposal .
  • Documentation : Maintain logs of waste composition for compliance with institutional safety protocols .

Advanced Question: How to analyze the compound’s potential biological targets using computational tools?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to screen against kinase domains (e.g., pyridinyl-triazole scaffolds target ATP-binding pockets) .

Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at pyridinyl N, hydrophobic cinnamyl group) .

MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å suggests stable target engagement) .

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